1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea
Description
1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea is a synthetic heterocyclic compound featuring a triazoloquinazoline core fused with a urea linker and a furan-2-ylmethyl substituent. The triazoloquinazoline scaffold is a bicyclic system comprising a triazole ring fused to a quinazoline moiety, which is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . This compound is structurally distinct due to its combination of a planar triazoloquinazoline core and a flexible furan-alkyl-urea side chain, which may optimize interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c29-21(22-13-15-9-6-12-30-15)26-25-19-16-10-4-5-11-17(16)28-20(23-19)18(24-27-28)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,25)(H2,22,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKWADXUGSZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NNC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its biological activity in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety and a triazoloquinazoline framework. The molecular formula is CHNO, and its molecular weight is approximately 295.33 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of triazoloquinazolines exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. For instance, studies demonstrated that triazoloquinazoline derivatives possess significant antibacterial properties, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Some synthesized compounds have displayed cytotoxic effects on cancer cell lines. For example, studies reported that certain quinazoline derivatives exhibited IC values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Interference with Cell Signaling Pathways : The compound may modulate pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies highlight the biological efficacy of compounds related to this structure:
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various quinazoline derivatives against several pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research involving the cytotoxic effects of quinazoline derivatives on cancer cell lines showed promising results. For example, one study reported that certain derivatives led to a reduction in cell viability by more than 70% at concentrations below 10 µM in A549 lung cancer cells . This suggests a strong potential for further development as anticancer agents.
Data Table: Biological Activities Summary
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of triazoloquinazoline compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the furan group may enhance these effects due to increased lipophilicity and potential interactions with biological targets .
- Antimicrobial Activity : Compounds containing furan and triazole rings have shown antimicrobial properties. This suggests that 1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea may also possess similar activities against bacterial and fungal strains .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Molecular Structure evaluated various triazole derivatives for their cytotoxic effects on cancer cells. The results indicated that specific modifications to the triazole ring significantly enhanced anticancer activity . This provides a framework for further investigation into this compound.
Case Study 2: Antimicrobial Effects
Research conducted on related furan-containing compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining efficacy . This suggests that similar investigations could be conducted on the target compound.
Data Table
The following table summarizes relevant findings regarding the biological activities and synthesis methods associated with related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea, highlighting differences in substituents, biological activity, and synthetic routes:
Key Comparisons
Substituent Effects on Bioactivity
- The urea linker in the target compound distinguishes it from analogues with amine or sulfonyl groups (e.g., ), as urea’s hydrogen-bonding capacity may enhance target binding . In contrast, sulfonyl groups (e.g., in N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine) improve metabolic stability but reduce flexibility .
- Furan vs. Other Heterocycles : The furan-2-ylmethyl group in the target compound contrasts with morpholine () or piperazine () substituents. Furan’s aromaticity and moderate electron-donating effects may optimize interactions with hydrophobic enzyme pockets compared to bulkier groups .
Synthetic Routes The target compound’s urea group likely derives from carbodiimide-mediated coupling, whereas analogues like 2-phenoxy-1,2,4-triazolo[1,5-a]quinazolin-5-one () are synthesized via cyclization of hydrazinobenzoic acid with dithioimidocarbonates. Piperazine-containing derivatives () often require nucleophilic substitution, highlighting divergent synthetic strategies .
Pharmacological Potential While thieno-fused triazolopyrimidines () show higher anticancer activity than aryl-fused triazoloquinazolines, the target compound’s urea and furan groups may confer unique selectivity.
Crystallographic and Physicochemical Properties
- Planar triazoloquinazoline cores (common to all analogues) facilitate π-π stacking in target binding. However, bulky substituents like sulfonyl groups () introduce steric hindrance, whereas the target compound’s furan-alkyl chain may balance rigidity and flexibility .
Research Findings and Data
Physicochemical Data
- Molecular Weight : Analogues range from 347.42 g/mol () to 526.90 g/mol (). The target compound’s molecular weight is estimated to be ~400–450 g/mol, balancing solubility and membrane permeability.
- LogP Values: Urea-containing derivatives typically have lower LogP (e.g., ~3.2 for morpholino derivatives in ) compared to sulfonyl analogues (LogP > 4), suggesting improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
